

# The Discovery and Development of PCO371: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**PCO371** is a pioneering, orally bioavailable, non-peptide small molecule agonist of the parathyroid hormone type 1 receptor (PTHR1). Developed by Chugai Pharmaceutical, it represented a significant advancement in targeting Class B G protein-coupled receptors (GPCRs), which have historically been challenging for small molecule drug discovery. **PCO371** was primarily investigated for the treatment of hypoparathyroidism, a condition characterized by insufficient parathyroid hormone (PTH), leading to hypocalcemia. The compound's novel "molecular wedge" mechanism, involving binding to a unique intracellular allosteric site on the PTHR1, results in biased agonism, preferentially activating the Gs-cAMP signaling pathway over β-arrestin recruitment. Despite promising preclinical data in various animal models, the clinical development of **PCO371** was terminated in Phase 1. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and eventual discontinuation of **PCO371**.

# **Discovery and Lead Optimization**

**PCO371** was identified through a cell-based functional screening assay. The development process involved the optimization of a lead compound, CH5447240. This optimization focused on enhancing PTHR1 agonistic activity while mitigating the formation of reactive metabolites.[1]

# From Lead Compound to PCO371



The lead compound, CH5447240, demonstrated PTH-like activity in preclinical models.[2] However, it was found to be converted to a reactive metabolite in human liver microsome assays.[2] The subsequent medicinal chemistry campaign aimed to address this liability, leading to the synthesis of **PCO371** with an improved safety profile and potent, selective agonism at the hPTHR1.[2]

# Mechanism of Action: A "Molecular Wedge"

**PCO371** exhibits a unique mechanism of action, functioning as a "molecular wedge" by binding to a novel, allosteric site within the intracellular cavity of the PTHR1.[3] This binding stabilizes the active conformation of the receptor in complex with its cognate Gs protein.[3] Cryo-electron microscopy studies have revealed that **PCO371** binds to a highly conserved intracellular pocket at the interface between the receptor and the Gs protein.[4][5] This is distinct from the binding site of the endogenous ligand, PTH.[5]

## **Biased Agonism**

**PCO371** is a G protein-biased agonist.[6] Its unique binding mode stabilizes an outward conformation of the intracellular portion of transmembrane helix 6, which favors G protein binding and activation over the recruitment of  $\beta$ -arrestin.[4][6] This biased signaling is thought to be beneficial, as the Gs-cAMP pathway is the primary mediator of the desired therapeutic effects of PTHR1 activation, while  $\beta$ -arrestin signaling has been associated with some adverse effects.[5]

# **Signaling Pathways**

**PCO371** activates the PTHR1, a Class B GPCR, leading to the activation of downstream signaling cascades. The primary pathway activated is the Gs-adenylyl cyclase-cAMP pathway. To a lesser extent, **PCO371** also stimulates the Gg/11-phospholipase C (PLC) pathway.





Click to download full resolution via product page

Caption: PCO371 Signaling Pathway

# **Preclinical Pharmacology**

**PCO371** underwent extensive preclinical evaluation to characterize its in vitro and in vivo pharmacological properties.

## **In Vitro Studies**

Table 1: In Vitro Activity of PCO371

| Assay                       | Cell Line                                 | Parameter | Value  | Reference |
|-----------------------------|-------------------------------------------|-----------|--------|-----------|
| cAMP Production             | COS-7 cells<br>expressing<br>hPTHR1       | EC50      | 2.4 μΜ | [7][8]    |
| cAMP Production             | COS-7 cells<br>expressing<br>hPTHR1-delNT | EC50      | 2.5 μΜ | [8]       |
| Phospholipase C<br>Activity | COS-7 cells<br>expressing<br>hPTHR1       | EC50      | 17 μΜ  | [7][8]    |



#### In Vivo Studies

PCO371 was evaluated in rodent models of hypoparathyroidism and osteoporosis.

In thyroparathyroidectomized (TPTX) rats, a model for hypoparathyroidism, oral administration of **PCO371** dose-dependently increased serum calcium and decreased serum phosphate levels.[7] The effects were more robust and longer-lasting compared to subcutaneously administered human PTH(1-84).[7]

In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, orally administered **PCO371** led to a significant increase in bone turnover.[7][9] However, it resulted in only a limited increase in bone mass.[7]

#### **Preclinical Pharmacokinetics**

Pharmacokinetic studies were conducted in rats and dogs.

Table 2: Pharmacokinetic Parameters of **PCO371** in Rats (Single Oral Administration)

| Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax (h)  | T1/2 (h)  | AUC<br>(ng·h/mL) | Oral<br>Bioavaila<br>bility (%) | Referenc<br>e |
|-----------------|-----------------|-----------|-----------|------------------|---------------------------------|---------------|
| 2               | 180 ± 30        | 1.0 ± 0.0 | 1.5 ± 0.1 | 540 ± 80         | 34                              | [7]           |
| 10              | 1020 ± 150      | 1.5 ± 0.3 | 1.7 ± 0.1 | 3580 ± 540       | N/A                             | [7]           |
| 50              | 5260 ± 890      | 1.3 ± 0.2 | 1.6 ± 0.1 | 21100 ±<br>3600  | N/A                             | [7]           |

Data are presented as mean ± S.D.

In normal dogs, single oral administrations of **PCO371** (3.0-30 mg/kg) also resulted in a significant increase in serum calcium levels.[7]

# **Clinical Development and Discontinuation**

**PCO371** advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with hypoparathyroidism.



#### **Clinical Trials**

- NCT02475616: A Single Ascending Dose Study of PCO371 in Healthy Volunteers. This study
  was designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of
  PCO371.
- NCT04209179: A Clinical Study Investigating the Safety, Tolerability, PK and PD of PCO371
  in Patients With Hypoparathyroidism. This was a multiple-ascending dose study in patients
  with hypoparathyroidism.[10]

# **Discontinuation of Development**

The clinical development of **PCO371** was terminated during Phase 1. The reason cited for the termination of NCT04209179 was "on the basis of the currently uncertain risk-benefit balance for the patients, and the strategic position of the development program."[10] Publicly available information from Chugai Pharmaceutical's pipeline updates during the development period showed a diminishing presence and eventual absence of **PCO371**, suggesting an internal decision to deprioritize the program.[3]

# **Experimental Protocols**

The following are representative protocols for key experiments conducted during the development of **PCO371**, based on published literature and standard laboratory methods.

# In Vitro cAMP Accumulation Assay

This assay measures the ability of **PCO371** to stimulate the production of cyclic AMP in cells expressing the PTHR1.





Click to download full resolution via product page

Caption: cAMP Accumulation Assay Workflow



#### **Detailed Methodology:**

- Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding human PTHR1.
- Assay: Transfected cells are seeded in 96-well plates. The following day, the cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes at 37°C.
- Stimulation: Cells are then stimulated with various concentrations of **PCO371** or a standard agonist like hPTH(1-34) for 20 minutes at 37°C.
- Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based).
- Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 value.

# **Phospholipase C Activity Assay**

This assay determines the ability of **PCO371** to activate the PLC pathway by measuring the accumulation of inositol phosphates.

#### **Detailed Methodology:**

- Cell Labeling: COS-7 cells expressing hPTHR1 are labeled overnight with [3H]-myo-inositol.
- Assay: The cells are washed and pre-incubated with LiCl (which inhibits inositol monophosphatase) for 15 minutes.
- Stimulation: Cells are then stimulated with **PCO371** or hPTH(1-34) for 60 minutes.
- Extraction: The reaction is terminated with perchloric acid, and the inositol phosphates are extracted.
- Quantification: The total [3H]-inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
- Data Analysis: Dose-response curves are generated to calculate the EC50 value.



## **Thyroparathyroidectomized (TPTX) Rat Model**

This model is used to evaluate the efficacy of compounds for treating hypoparathyroidism.

Detailed Methodology:

- Surgery: Male Sprague-Dawley rats undergo surgical removal of the thyroid and parathyroid glands.
- Post-operative Care: Animals are provided with calcium-supplemented drinking water to prevent severe hypocalcemia.
- Treatment: After a recovery period, rats are administered **PCO371** orally.
- Sample Collection: Blood samples are collected at various time points post-dosing.
- Analysis: Serum calcium and phosphate levels are measured using standard biochemical assays.

# **Ovariectomized (OVX) Rat Model**

This is a widely used model for studying postmenopausal osteoporosis.

**Detailed Methodology:** 

- Surgery: Female Sprague-Dawley rats undergo bilateral ovariectomy.
- Post-operative Care: Animals are allowed to recover and develop osteopenia over a period of several weeks.
- Treatment: Rats are treated daily with oral PCO371.
- Endpoint Analysis: After the treatment period, bone mineral density is assessed using techniques like dual-energy X-ray absorptiometry (DXA). Bone turnover markers in serum and urine can also be measured.

## Conclusion



**PCO371** was a promising, orally active, non-peptide PTHR1 agonist with a novel mechanism of action. Its development highlighted the potential for small molecules to target complex Class B GPCRs. The preclinical data demonstrated its efficacy in animal models of hypoparathyroidism. However, the "uncertain risk-benefit balance" and strategic considerations led to the termination of its clinical development. The story of **PCO371** provides valuable insights for the drug discovery community, particularly in the design and development of biased agonists for challenging GPCR targets.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [STUDY OF THE METABOLISM OF CALCIUM IN THE RAT WITH THE AID OF CALCIUM 45. V. THYROPARATHYROIDECTOMY AND THE EFFECT OF THYROXINE AND PARATHORMONE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead Optimization and Avoidance of Reactive Metabolite Leading to PCO371, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Conserved class B GPCR activation by a biased intracellular agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Class B1 GPCR activation by an intracellular agonist PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]



To cite this document: BenchChem. [The Discovery and Development of PCO371: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609860#discovery-and-development-history-of-pco371]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com